molecular formula C10H13N3 B1271522 2-Amino-1-isopropylbenzimidazole CAS No. 90871-47-9

2-Amino-1-isopropylbenzimidazole

Cat. No. B1271522
CAS RN: 90871-47-9
M. Wt: 175.23 g/mol
InChI Key: UDJSHISPNDRJNE-UHFFFAOYSA-N
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Description

2-Amino-1-isopropylbenzimidazole is a derivative of 2-aminobenzimidazole, a compound that has been extensively studied due to its diverse biological activities and potential applications in pharmaceuticals. The core structure of benzimidazole is known to be a part of various pharmacologically active compounds, which exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . The modification of the benzimidazole moiety by introducing different substituents, such as an isopropyl group, can lead to significant changes in the chemical and biological characteristics of the molecule.

Synthesis Analysis

The synthesis of 2-aminobenzimidazole derivatives typically involves the reaction of o-phenylenediamine with different reagents. For instance, Schiff bases of 2-aminobenzimidazole can be synthesized and further reduced to form benzylaminobenzimidazoles . Microwave irradiation has been used to synthesize 2-aminobenzimidazole from o-phenylenediamine and cyanamide, with sodium hydroxide as a catalyst, achieving a high yield . Additionally, 2-aminobenzimidazole can react with bifunctional carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones . These methods provide a foundation for the synthesis of 2-amino-1-isopropylbenzimidazole, which would likely involve the introduction of an isopropyl group at the appropriate position on the benzimidazole ring.

Molecular Structure Analysis

The molecular structure of 2-aminobenzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further modified to introduce various substituents. The structure of these compounds is typically confirmed using techniques such as IR, 1H NMR, and MS spectra . In the case of metal complexes, 2-amino-1-ethylbenzimidazole has been shown to coordinate through the endocyclic nitrogen atom of the pyridine type . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including 2-amino-1-isopropylbenzimidazole.

Chemical Reactions Analysis

2-Aminobenzimidazole derivatives participate in a variety of chemical reactions. They can form Schiff bases with substituted aromatic aldehydes, which can be further processed into various compounds . These derivatives can also undergo acylation and long heating with cinnamoyl chloride to yield different products . The reaction with ethyl cyanoacetate can lead to the synthesis of pyrimidinone derivatives . Moreover, 2-aminobenzimidazole can inhibit and disperse bacterial biofilms through a zinc-dependent mechanism, indicating its potential to engage in metal-chelating reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzimidazole derivatives are influenced by their molecular structure. The melting points of these compounds are determined to confirm their purity . The solubility and absorption characteristics can vary depending on the substituents attached to the benzimidazole ring, as seen in the case of phenylazopyrimidone dyes . The electronic transitions and magnetic properties of metal complexes containing 2-amino-1-ethylbenzimidazole have been studied using UV–Vis spectra and magnetic measurements . These properties are essential for understanding the behavior of 2-amino-1-isopropylbenzimidazole in different environments and its potential applications.

Scientific Research Applications

Synthesis and Characterization

2-Amino alkyl benzimidazoles, such as 2-Aminomethylbenzimidazole, play a crucial role in the synthesis of peptides and pharmaceuticals. The synthesis of these compounds involves specific reaction conditions, including the use of o-phenylene diamine and glycine, with the process yielding up to 85% efficiency under optimal conditions (Wang Liguo, 2009).

Corrosion Inhibition

Benzimidazole derivatives, including 2-Aminobenzimidazole, exhibit inhibitive action against iron corrosion in hydrochloric acid solutions. These compounds suppress both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface. The efficiency of these inhibitors increases with higher concentrations (K. F. Khaled, 2003).

Antibiofilm Agents

2-Aminoimidazoles, including 2-Aminoimidazole/triazole conjugates, have been reported to inhibit and disperse biofilms across various bacterial orders, classes, and phyla. They demonstrate a synergistic effect with antibiotics, significantly enhancing biofilm dispersion, especially in Staphylococcus aureus biofilms (S. Rogers, R. Huigens, J. Cavanagh, C. Melander, 2010).

RNA Hydrolysis Catalysts

2-Aminobenzimidazole and its analogues have been explored as catalysts in RNA hydrolysis. These compounds, particularly tris(2-aminobenzimidazoles), show activity in the non-aggregated state and are potential candidates as site-specific artificial ribonucleases (U. Scheffer, A. Strick, V. Ludwig, S. Peter, Elisabeth Kalden, M. Göbel, 2005).

Antimycotic Agents

2-Aminobenzimidazole derivatives, such as (S)-2-Aminoalkylbenzimidazole, have been identified as effective antimycotic agents against Candida spp. They demonstrate a strong impact on membrane biosynthesis and selectivity in their antimycotic activity (J. Bauer, Stephan Kinast, A. Burger-Kentischer, D. Finkelmeier, G. Kleymann, W. Rayyan, K. Schröppel, Anurag Singh, G. Jung, K. Wiesmüller, S. Rupp, H. Eickhoff, 2011).

Anticancer Agents

2-Amino-1-arylidenaminoimidazoles, a class of compounds related to 2-Aminobenzimidazoles, have been developed as orally active anticancer agents. These compounds interact with tubulins, inhibit microtubule assembly, and induce apoptosis in tumor cells, showing potential in preclinical studies (Wen-Tai Li, Der-Ren Hwang, Jen‐Shin Song, Ching‐Ping Chen, J. Chuu, Chih-Bo Hu, Heng‐Liang Lin, Chen-Lung Huang, Chiung-Yi Huang, H. Tseng, Chu-Chung Lin, Tung‐Wei Chen, Chi-Hung Lin, Hsin-Sheng Wang, Chien‐Chang Shen, Chung-Ming Chang, Y. Chao, C. Chen, 2010).

Dye Synthesis

2-Aminobenzimidazole has been used in the synthesis of novel phenylazopyrimidone dyes, demonstrating its utility in the field of dyes and pigments (F. Karcı, A. Demirçalı, 2006).

Protein Synthesis Inhibition

Compounds like Girodazole, which contain structural elements similar to 2-Amino-1-isopropylbenzimidazole, have been shown to inhibit protein synthesis, particularly affecting the termination step. This highlights their potential in antitumor research (G. Colson, B. Rabault, F. Lavelle, A. Zerial, 1992).

Stereoselective Synthesis

2-Isopropylbenzimidazole has been employed in the stereoselective protonation of chiral enolate anions, demonstrating its utility in organic synthesis and the development of natural product synthesis (Aakash Sengupta, S. Hosokawa, 2019).

Safety And Hazards

The compound is associated with some hazards, as indicated by the GHS07 pictogram . It’s advisable to handle it with care and take necessary precautions .

properties

IUPAC Name

1-propan-2-ylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJSHISPNDRJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-isopropylbenzimidazole

CAS RN

90871-47-9
Record name 1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Simonov, AF Pozharskii - Journal of General Chemistry of the USSR, 1963
Number of citations: 2

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